N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a chemical compound with potential pharmacological activities . It is a derivative of thiazole, a heterocyclic compound that has been studied for its antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains a benzamide group and a dimethylphenyl group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 308.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data .Mechanism of Action
Target of Action
The compound, also known as N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide, primarily targets the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cell metabolism and mitosis, making them significant targets in cancer research .
Mode of Action
The compound interacts with its targets, Nek2 and Hec1 enzymes, leading to changes in cell metabolism and mitosis . .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell metabolism and mitosis through its interaction with Nek2 and Hec1 enzymes . The downstream effects of these interactions can lead to changes in cell growth and division, which are key processes in the development and progression of cancer .
Result of Action
The compound’s action on Nek2 and Hec1 enzymes can lead to changes in cell metabolism and mitosis . These changes can potentially inhibit the growth and division of cancer cells, thereby exerting a therapeutic effect .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-5-7-17(14(2)9-13)24-20(26)11-16-12-30-22(23-16)25-21(27)15-6-8-18(28-3)19(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMJKSWMPOEKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide |
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